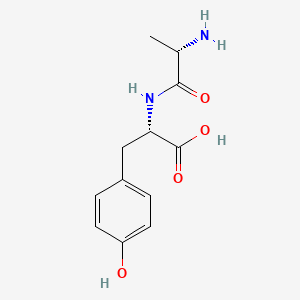

H-Ala-Tyr-OH

概述

描述

L-Alanyl-L-tyrosine, commonly referred to as Ala-Tyr, is a dipeptide composed of the amino acids L-alanine and L-tyrosine. This compound is formed through the condensation of L-alanine methyl ester and L-tyrosine. Ala-Tyr is of particular interest due to its higher solubility compared to free tyrosine, making it a valuable compound in various biochemical and industrial applications .

科学研究应用

Biochemical Synthesis and Production

Recent studies have highlighted the efficient synthesis of Ala-Tyr through enzymatic methods. A notable study utilized L-amino acid ligases from Bacillus subtilis and Bacillus pumilus to produce Ala-Tyr in a one-pot reaction coupled with polyphosphate kinase for ATP regeneration. This method achieved a production yield of 40.1 mM within three hours, making it one of the most productive systems reported for Ala-Tyr synthesis .

| Method | Enzyme | Yield (mM) | Productivity (mM/h) |

|---|---|---|---|

| Enzymatic Cascade | L-amino acid ligase (B. subtilis) + PPK | 40.1 | 13.4 |

Stability Studies

Stability studies indicate that Ala-Tyr exhibits varying degradation pathways under different conditions. Research has shown that while free amino acids such as alanine and tyrosine are unstable, Ala-Tyr degrades through distinct mechanisms, which could influence its application in pharmaceuticals and biochemistry .

Chiral Separations

Ala-Tyr is also significant in chiral separation techniques, which are vital in pharmaceutical applications where enantiomeric purity is crucial. The dipeptide's interaction with cyclodextrins has been studied to enhance separation efficiency in chromatographic methods, demonstrating its role in analytical chemistry .

Therapeutic Potential

Research into the therapeutic applications of Ala-Tyr is ongoing, particularly in the context of neuroprotection and cognitive enhancement. Preliminary findings suggest that dipeptides like Ala-Tyr may have beneficial effects on neuronal health, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Ala-Tyr on neuronal cells exposed to oxidative stress. Results indicated that Ala-Tyr significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of Ala-Tyr and its derivatives against various pathogens. The findings revealed that certain formulations exhibited significant antibacterial activity, highlighting the dipeptide's potential in developing new antimicrobial agents.

作用机制

Target of Action

The primary target of H-Ala-Tyr-OH is the L-amino acid ligase . This enzyme is responsible for condensing two amino acids to form a dipeptide . In the case of this compound, the L-amino acid ligase from Bacillus subtilis is used to couple L-alanine and L-tyrosine .

Mode of Action

This compound interacts with its target, the L-amino acid ligase, to form a dipeptide. This process is coupled with the polyphosphate kinase (PPK) from Sulfurovum lithotrophicum for regenerating ATP . The ATP regeneration is crucial for the synthesis of this compound .

Biochemical Pathways

The synthesis of this compound involves a multi-enzyme coupling reaction system . This system has become a promising platform for biochemical production due to its high yield and high substrate specificity . The enzymatic cascade of this compound synthesis is developed by a L-amino acid ligase together with polyphosphate kinase (PPK) .

Pharmacokinetics

It’s known that the solubility of tyrosine, a component of this compound, is limited . This could potentially affect the bioavailability of this compound. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound action is the production of a dipeptide that has higher solubility than tyrosine alone . This dipeptide could potentially be used in various applications, such as in the parenteral nutrition of patients with hepatic failure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of ATP regeneration, which is crucial for the synthesis of this compound, depends on the presence of hexametaphosphate . Furthermore, the solubility of tyrosine, a component of this compound, can be affected by the pH and temperature of the environment .

生化分析

Biochemical Properties

L-Alanyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized efficiently by L-amino acid ligase, an enzyme that condenses two amino acids to form a corresponding dipeptide . The L-amino acid ligase from Bacillus subtilis was selected and coupled with polyphosphate kinase for regenerating ATP to produce L-Alanyl-L-tyrosine in one pot .

Cellular Effects

They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Alanyl-L-tyrosine involves its interaction with biomolecules and its impact on gene expression. For instance, the L-amino acid ligase enzyme binds to L-Alanyl-L-tyrosine, facilitating its synthesis . This interaction can lead to changes in gene expression, enzyme activation, and inhibition.

Metabolic Pathways

L-Alanyl-L-tyrosine is involved in the metabolic pathway of protein synthesis. It’s a product of the condensation of L-alanine and L-tyrosine, facilitated by the enzyme L-amino acid ligase .

准备方法

Synthetic Routes and Reaction Conditions

Ala-Tyr can be synthesized using enzymatic and chemical methods. One efficient enzymatic method involves the use of L-amino acid ligase coupled with polyphosphate kinase for ATP regeneration. In this method, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus are used to catalyze the condensation of L-alanine and L-tyrosine . The reaction conditions include the use of hexametaphosphate as the phosphate donor, resulting in a high yield and productivity of Ala-Tyr .

Another method involves the use of α-ester acyltransferase as a biocatalyst, with alanine methyl ester and tyrosine as the acyl donor and nucleophile, respectively. The reaction conditions are optimized with boric acid-borax buffer, a temperature of 30°C, and a pH of 9.5 .

Industrial Production Methods

Industrial production of Ala-Tyr typically employs enzymatic cascade catalysis due to its high yield, substrate specificity, and environmentally friendly nature. The use of L-amino acid ligase and polyphosphate kinase for ATP regeneration is a promising method for large-scale production .

化学反应分析

Types of Reactions

Ala-Tyr undergoes various chemical reactions, including:

Hydrolysis: The peptide bond in Ala-Tyr can be hydrolyzed to release L-alanine and L-tyrosine.

Oxidation: The tyrosine residue in Ala-Tyr can undergo oxidation reactions, forming dityrosine or other oxidized products.

Substitution: The amino and carboxyl groups in Ala-Tyr can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze Ala-Tyr, with hydrochloric acid or sodium hydroxide as common reagents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine residue.

Substitution: Various reagents, including acyl chlorides and anhydrides, can be used for substitution reactions under appropriate conditions.

Major Products Formed

Hydrolysis: L-alanine and L-tyrosine.

Oxidation: Dityrosine and other oxidized tyrosine derivatives.

Substitution: Derivatives with different functional groups attached to the amino or carboxyl groups.

相似化合物的比较

Ala-Tyr can be compared with other dipeptides and amino acid derivatives, such as:

生物活性

L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide composed of the amino acids L-alanine and L-tyrosine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, including effects on cell proliferation, antioxidant properties, and implications in various therapeutic applications.

Synthesis and Characterization

Ala-Tyr can be synthesized through the condensation of L-alanine methyl ester and L-tyrosine using α-ester acyltransferase as a biocatalyst. Recent studies have optimized the synthesis conditions, achieving a yield increase from 15% to 50% under specific parameters (e.g., pH 9.5, temperature of 30°C) . The resulting dipeptide was characterized using high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure with a purity of 96.8% .

Antioxidant Properties

Ala-Tyr exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have demonstrated that Ala-Tyr can scavenge free radicals effectively, contributing to its potential role in preventing oxidative damage in cells .

Effects on Melanin Production

In a preliminary study using the B16-F10 mouse melanoma cell model, Ala-Tyr was found to promote melanin production without exhibiting cytotoxic effects at concentrations ranging from 100 to 800 μmol·L . This suggests that Ala-Tyr may have applications in dermatological treatments aimed at hyperpigmentation or skin protection.

Anti-inflammatory Effects

Research has indicated that Ala-Tyr can modulate inflammatory responses. For instance, it has been associated with reduced levels of interleukin-1 beta (IL-1β) in cell cultures exposed to inflammatory stimuli . This highlights its potential as an anti-inflammatory agent.

Interaction with Cell Membranes

Studies suggest that Ala-Tyr interacts with cell membranes, which may play a role in its biological activity. These interactions could influence cellular uptake mechanisms and the modulation of membrane-associated processes .

Study on Melanoma Cells

One pivotal study examined the effects of Ala-Tyr on B16-F10 melanoma cells. The results indicated that treatment with Ala-Tyr led to increased melanin synthesis compared to untreated controls. The mechanism was hypothesized to involve modulation of tyrosinase activity, an enzyme critical for melanin production .

Inhibition of Cytokine Production

Another significant study investigated the impact of Ala-Tyr on cytokine production in human lung epithelial cells exposed to tobacco smoke components. The findings revealed that Ala-Tyr significantly reduced IL-1β levels, suggesting its potential utility in managing inflammation related to respiratory diseases .

Summary of Biological Activities of Ala-Tyr

属性

IUPAC Name |

2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVPLKYDKJKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19659-02-0, 3061-88-9 | |

| Record name | Alanyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-alanyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: L-Alanyl-L-tyrosine (Ala-Tyr) has the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol.

A: Yes, studies have utilized techniques like nuclear magnetic resonance (NMR) [ [], [] ] and circular dichroism (CD) [ [] ] to characterize the structure and conformation of Ala-Tyr, especially in the context of its interaction with cyclodextrins and in peptide sequences.

A: Interestingly, research shows that renal failure does not significantly impair the disposal of Ala-Tyr in humans [ [] ]. This suggests potential for its use as a nutritional substrate in patients with renal failure.

A: While specific formulation strategies for Ala-Tyr aren't extensively detailed in the provided research, incorporating β-amino acids into Ala-Tyr-based peptides has been shown to increase their resistance to degradation by enzymes like neprilysin [ [] ]. This approach could potentially be applied to enhance Ala-Tyr stability.

A: Yes, studies show that Ala-Tyr is effectively utilized as a tyrosine source in both normal and nephrectomized rats when administered intravenously as part of a total parenteral nutrition regimen [ [], [] ]. This highlights its potential use in parenteral nutrition formulations.

A: Research indicates that intravenous administration of Ala-Tyr can significantly increase serum tyrosine levels in rats [ [] ]. This increase in tyrosine, a precursor to catecholamines, can subsequently lead to an elevation in blood pressure in hypotensive rats. Conversely, intraperitoneal administration of Ala-Tyr has shown a blood pressure-lowering effect in spontaneously hypertensive rats.

A: A study on murine epidermal T cells suggests that Ala-Tyr, when incorporated into specific polypeptides like poly-glutamic acid-alanine-tyrosine, can potentially activate Vγ5/Vδ1-TCR+ T cells [ [] ]. This activation appears to be mediated through the T cell receptor, suggesting a potential role of Ala-Tyr in immune responses.

ANone: Various analytical techniques have been employed to study Ala-Tyr, including:

- High-Performance Liquid Chromatography (HPLC): Used for isolation and purification of Ala-Tyr from different sources [ [], [], [] ].

- Capillary Electrophoresis (CE): Employed for chiral analysis of Ala-Tyr and determining binding constants with cyclodextrins [ [], [] ].

- Mass Spectrometry (MS): Used for identification and characterization of Ala-Tyr and its derivatives [ [], [] ].

- NMR Spectroscopy: Provides structural information and insights into the interactions of Ala-Tyr with other molecules [ [], [] ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。